Clofentezine Metabolite 2
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Overview
Description
Clofentezine Metabolite 2 is a derivative of clofentezine, a pesticide primarily used to control mites in agricultural settings. The compound is known for its role as an impurity or degradation product of clofentezine, with the chemical name 4-chloro-3-(6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl)phenol . It has a molecular formula of C14H8Cl2N4O and a molecular weight of 319.15 g/mol .
Scientific Research Applications
Clofentezine Metabolite 2 has several scientific research applications:
Mechanism of Action
Target of Action
Clofentezine, the parent compound of Clofentezine Metabolite 2, is a selective insecticide used to control mites . The primary targets of Clofentezine are mites, including the two-spotted spider mite, European red mite, and McDaniel spider mite
Mode of Action
Clofentezine acts as a mite growth inhibitor affecting CHS1 . It primarily acts as an ovicide, with some activity on early motile stages
Biochemical Pathways
It is known that clofentezine triggers a defense response in plants . Various xenobiotics, including pesticides like Clofentezine, induce oxidative stress and often activate cell signaling pathways, leading to the production of stress proteins and upregulation of antioxidants .
Result of Action
The parent compound, clofentezine, is known to control mites effectively . It is highly toxic to birds and fish and moderately toxic to aquatic invertebrates, honeybees, and earthworms .
Action Environment
The action of Clofentezine and its metabolites can be influenced by environmental factors. Its low aqueous solubility and non-volatile nature suggest that it is likely to remain in the environment where it is applied . Photolysis may contribute to the degradation of Clofentezine in the environment .
Biochemical Analysis
Biochemical Properties
Clofentezine Metabolite 2, like its parent compound, may interact with various enzymes, proteins, and other biomoleculesThe parent compound Clofentezine acts primarily as an ovicide, with some activity on early motile stages .
Cellular Effects
The parent compound Clofentezine is known to have a low toxicity risk to humans
Molecular Mechanism
The parent compound Clofentezine is known to exert its effects primarily as an ovicide
Temporal Effects in Laboratory Settings
Information on the temporal effects of this compound in laboratory settings is currently lacking. The parent compound Clofentezine is moderately persistent in soil systems .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. The parent compound Clofentezine has a low mammalian toxicity .
Metabolic Pathways
The metabolic pathway of this compound involves the cleavage of the tetrazine ring of the parent compound Clofentezine to form 2-chlorobenzonitrile (AE F023666), which is further oxidised .
Transport and Distribution
The parent compound Clofentezine has a low aqueous solubility and is not volatile .
Preparation Methods
The synthesis of Clofentezine Metabolite 2 involves the chemical modification of clofentezine. The primary synthetic route includes the hydroxylation of clofentezine at specific positions on the phenyl ring. This process typically requires the use of strong oxidizing agents under controlled conditions to ensure the selective formation of the desired metabolite
Chemical Reactions Analysis
Clofentezine Metabolite 2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form, clofentezine.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated or brominated derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically hydroxylated or dechlorinated derivatives of the original compound .
Comparison with Similar Compounds
Clofentezine Metabolite 2 can be compared with other similar compounds, such as:
Clofentezine: The parent compound, primarily used as a pesticide.
3,6-bis(2-chlorophenyl)-1,2-dihydro-1,2,4,5-tetrazine: Another metabolite of clofentezine with similar chemical properties.
4-amino-3,5-bis(2-chlorophenyl)-4H-1,2,4-triazole: A related compound with different biological activity.
This compound is unique due to its specific hydroxylation pattern, which gives it distinct chemical and biological properties compared to its parent compound and other metabolites .
Properties
IUPAC Name |
4-chloro-3-[6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N4O/c15-11-4-2-1-3-9(11)13-17-19-14(20-18-13)10-7-8(21)5-6-12(10)16/h1-7,21H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOSQCCWQGQWGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C=CC(=C3)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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